molecular formula C25H21NO3S B2887856 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 872199-36-5

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2887856
CAS No.: 872199-36-5
M. Wt: 415.51
InChI Key: UTFQAEOKLHEYJH-UHFFFAOYSA-N
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Description

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE is an organic compound with the molecular formula C25H21NO3S and a molecular weight of 415.51 g/mol. This compound is known for its unique structural features, which include a quinoline core substituted with a sulfonyl group and a phenylmethanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-16-9-12-23-21(13-16)25(30(28,29)20-11-10-17(2)18(3)14-20)22(15-26-23)24(27)19-7-5-4-6-8-19/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFQAEOKLHEYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Phenylmethanone Moiety: The final step involves the Friedel-Crafts acylation reaction, where the phenylmethanone group is attached to the quinoline core using reagents such as acetyl chloride and aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.

    Other Quinoline Derivatives: Compounds with a quinoline core but different functional groups.

Uniqueness

The uniqueness of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

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